molecular formula C6H7BrClNO B1290504 (5-Bromopyridin-3-yl)methanol hydrochloride CAS No. 22620-36-6

(5-Bromopyridin-3-yl)methanol hydrochloride

Cat. No. B1290504
CAS RN: 22620-36-6
M. Wt: 224.48 g/mol
InChI Key: LWMKWJMLIFBMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610723B2

Procedure details

5-Bromo nicotinic acid ethyl ester (25 g, 108 mmol) was dissolved in ethanol (500 ml) and treated with fresh sodium borohydride (25 g, 660 mmol) added portionwise over 30 min. at 20° C. Stirring was continued overnight under an argon atmosphere. Following this 1N HCl (50 ml) was added slowly (over 20 min) followed by 2N NaOH (25 ml) and H2O (75 ml) and this mixture was stirred for 2 h at ambient temperature. After evaporation of the alcohol the aqueous phase was extracted with dichloromethane (4×150 ml) and the combined extracts were washed with brine then dried with Na2SO4, filtered and evaporated. The resulting yellow oil was dissolved in a small volume of ethanol and treated with 0.93 M HCl/EtOH (62 ml, 1.2 eq.) at 4° C. over 1 h to afford, after removal of solvent and drying under high vacuum at 50° C. for 16 h, the title compound (10.9 g, 44%) as a light yellow solid. MS: m/e=186.9 (M-′).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
HCl EtOH
Quantity
62 mL
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[N:7][CH:6]=1)C.[BH4-].[Na+].[ClH:15].[OH-].[Na+].Cl.CCO>C(O)C.O>[ClH:15].[Br:11][C:9]1[CH:10]=[C:5]([CH2:4][OH:3])[CH:6]=[N:7][CH:8]=1 |f:1.2,4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC(=C1)Br)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
HCl EtOH
Quantity
62 mL
Type
reactant
Smiles
Cl.CCO
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise over 30 min. at 20° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was added slowly (over 20 min)
Duration
20 min
STIRRING
Type
STIRRING
Details
this mixture was stirred for 2 h at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the alcohol the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (4×150 ml)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was dissolved in a small volume of ethanol
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after removal of solvent
CUSTOM
Type
CUSTOM
Details
drying under high vacuum at 50° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.BrC=1C=C(C=NC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.